5-Aminopyrimidin-2(1H)-one

Übersicht

Beschreibung

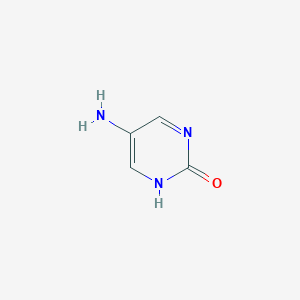

5-Aminopyrimidin-2(1H)-one is a heterocyclic organic compound that features a pyrimidine ring with an amino group at the 5-position and a keto group at the 2-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Aminopyrimidin-2(1H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of guanidine with β-ketoesters under acidic conditions, leading to the formation of the pyrimidine ring. Another approach involves the condensation of urea with β-diketones, followed by cyclization.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction of the keto group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, alkylating agents.

Major Products Formed:

Oxidation: Formation of corresponding oxo derivatives.

Reduction: Formation of 5-aminopyrimidin-2-ol.

Substitution: Formation of various substituted pyrimidine derivatives.

Wissenschaftliche Forschungsanwendungen

Anti-inflammatory Applications

Recent studies have highlighted the anti-inflammatory properties of pyrimidine derivatives, including 5-aminopyrimidin-2(1H)-one. Research indicates that certain derivatives exhibit potent inhibition of cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation.

Key Findings:

- In vitro studies demonstrated that specific derivatives of this compound showed IC50 values comparable to celecoxib, a standard anti-inflammatory drug, indicating strong anti-inflammatory potential .

- The compounds were tested using carrageenan-induced paw edema and cotton pellet-induced granuloma models in rats, confirming their efficacy in reducing inflammation .

Anticancer Properties

This compound has also been investigated for its anticancer activities. Various derivatives have been synthesized and tested against different cancer cell lines.

Case Studies:

- A study focused on dual BRD4 and PLK1 inhibitors derived from aminopyrimidine structures showed promising cytotoxic activity against breast (MDA-MB-231), colorectal (HT-29), and renal (U-937) cancer cells. The most active compounds demonstrated IC50 values significantly lower than those of Methotrexate, indicating their potential as effective anticancer agents .

- The introduction of specific functional groups into the 5-aminopyrimidine structure enhanced cytotoxic effects, particularly against the MDA-MB-231 cell line, suggesting that structural modifications can optimize therapeutic efficacy .

Enzyme Inhibition

The inhibition of heat shock protein 70 (Hsp70) is another critical area where this compound derivatives are being explored. Hsp70 is implicated in various cancer pathways, making it a target for novel therapeutic strategies.

Research Insights:

- Structure–activity relationship studies have identified compounds that selectively bind to Hsp70, leading to significant apoptotic effects in cancer cells. These findings suggest that 5-aminopyrimidin derivatives can serve as potential Hsp70 inhibitors, offering a new avenue for cancer therapy .

- The efficacy of these inhibitors was assessed through various assays measuring their ability to alter Hsp70 complexes and induce cell cycle arrest, demonstrating their multifaceted role in cancer treatment .

Summary of Findings

The following table summarizes key findings related to the applications of this compound:

Wirkmechanismus

The mechanism of action of 5-Aminopyrimidin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the keto group can participate in various chemical interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Vergleich Mit ähnlichen Verbindungen

Pyrimidin-2(1H)-one: Lacks the amino group at the 5-position.

5-Methylpyrimidin-2(1H)-one: Contains a methyl group instead of an amino group at the 5-position.

5-Chloropyrimidin-2(1H)-one: Contains a chlorine atom at the 5-position.

Uniqueness: 5-Aminopyrimidin-2(1H)-one is unique due to the presence of both an amino group and a keto group, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound in various applications, from medicinal chemistry to materials science.

Biologische Aktivität

5-Aminopyrimidin-2(1H)-one is a significant compound in medicinal chemistry, particularly noted for its diverse biological activities. This article explores its pharmacological properties, mechanism of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of an amino group at the 5-position and a carbonyl group at the 2-position of the pyrimidine ring. This structural configuration is pivotal for its biological activity, influencing interaction with various biological targets.

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit promising anticancer properties. For instance, compounds designed as dual inhibitors of BRD4 and PLK1 have shown significant cytotoxic effects on cancer cell lines. These compounds triggered apoptosis and induced cell cycle arrest at the G2/M phase, akin to known anticancer agents like volasertib. Notably, they upregulated pro-apoptotic markers such as BAX while downregulating anti-apoptotic markers like Bcl-2 .

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Target | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| A | PLK1 | 0.25 | Cell cycle arrest |

| B | BRD4 | 0.15 | Apoptosis induction |

| C | Combined | 0.10 | Dual inhibition |

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory effects. Studies indicate that derivatives can inhibit critical inflammatory mediators such as PGE2 and nitric oxide. The presence of electron-donating substituents enhances this activity, with specific derivatives showing superior efficacy compared to traditional anti-inflammatory drugs like indomethacin .

Table 2: Anti-inflammatory Activity of this compound Derivatives

| Compound | Inhibition % (PGE2) | IC50 (µM) |

|---|---|---|

| D | 85 | 0.05 |

| E | 70 | 0.10 |

| F | 60 | 0.20 |

The mechanisms underlying the biological activities of this compound involve several pathways:

- Inhibition of Kinases : The compound acts as an inhibitor of key kinases involved in cell proliferation and survival, notably PLK1 and ERK5, which are crucial in cancer progression .

- Modulation of Inflammatory Pathways : It interferes with the expression of inflammatory genes, thereby reducing the production of pro-inflammatory cytokines and mediators .

Case Studies

In a notable study involving a series of synthesized derivatives, researchers explored their effects on various cancer cell lines. The results indicated that specific modifications to the amino group significantly enhanced anticancer potency while maintaining low toxicity profiles in normal cells .

Another case study highlighted the compound's neuroprotective potential in microglial cells, demonstrating its ability to mitigate neuroinflammation and protect neuronal health at low concentrations .

Analyse Chemischer Reaktionen

Alkylation and Acylation Reactions

The primary amino group at position 5 undergoes nucleophilic substitution or condensation with alkyl halides, acyl chlorides, or carbonyl-containing compounds.

Key Reactions:

-

Alkylation :

Reaction with phenacyl bromide under basic conditions (e.g., K₂CO₃/EtOH) yields N-alkylated derivatives. For example:This reaction proceeds via an Sₙ2 mechanism, forming stable alkylated intermediates.

-

Acylation :

Treatment with acetyl chloride in pyridine produces N-acetylated derivatives, enhancing solubility for further modifications .

Electrophilic Substitution at the 2-Position

The 2-keto group participates in nucleophilic substitution, enabling sulfur or amine incorporation.

Example:

-

Thionation :

Reacting with Lawesson’s reagent or P₂S₅ replaces the carbonyl oxygen with sulfur, forming 5-aminopyrimidine-2(1H)-thione .

Condensation and Cyclization Reactions

The amino group facilitates cyclocondensation with aldehydes or ketones to form fused heterocycles.

Case Study:

-

Reaction with o-Vanillin :

In ethanol under reflux, 5-aminopyrimidin-2(1H)-one reacts with o-vanillin to form an aminal via nucleophilic addition, followed by dehydration :Conditions : Ethanol, 80°C, 6 hours.

Oxidation:

-

The amino group oxidizes to nitro under strong oxidative conditions (e.g., H₂O₂/H₂SO₄), forming 5-nitropyrimidin-2(1H)-one .

Reduction:

-

Catalytic hydrogenation (H₂/Pd-C) reduces the pyrimidine ring, yielding tetrahydropyrimidine derivatives .

Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura couplings enable aryl/heteroaryl group introduction at position 6:

| Reaction Component | Details |

|---|---|

| Catalyst | Pd(PPh₃)₄ (5 mol%) |

| Base | K₂CO₃ |

| Solvent | DME/H₂O (4:1) |

| Temperature | 100°C, 12 hours |

| Yield | 60–85% |

This method synthesizes 6-arylpyrimidin-2(1H)-ones with applications in drug discovery .

Comparative Reactivity Table

Mechanistic Insights

Eigenschaften

IUPAC Name |

5-amino-1H-pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O/c5-3-1-6-4(8)7-2-3/h1-2H,5H2,(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEOKLJVNGRLWKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=O)N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50574347 | |

| Record name | 5-Aminopyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50574347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

344241-09-4 | |

| Record name | 5-Aminopyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50574347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.